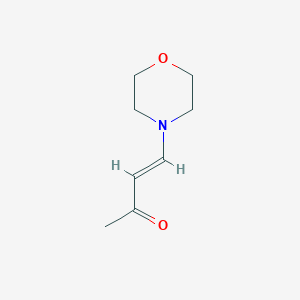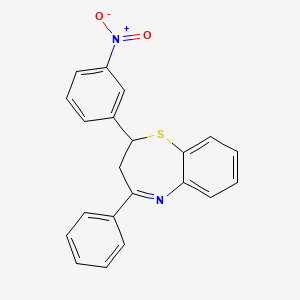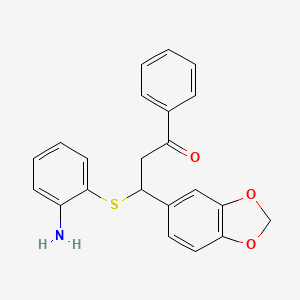
4-Morpholino-3-buten-2-one
Übersicht
Beschreibung
4-Morpholino-3-buten-2-one is a chemical compound with the molecular formula C8H13NO2 . It is a structure that contains total 24 bond(s); 11 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .
Synthesis Analysis
The synthesis of Morpholino oligonucleotides, which includes this compound, involves phosphoramidate P(V) chemistry . The synthesis of morpholino monomers, chlorophosphoramidate monomers, and solid-phase synthesis of short morpholino oligomers have been reported . Another synthesis method involves the aldol condensation reaction using benzaldehyde and acetone as the starting materials .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a 3-buten-2-one moiety . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
4-Phenyl-3-buten-2-one, a compound similar to this compound, has been shown to react with poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines to afford (Z)-enaminones .Wissenschaftliche Forschungsanwendungen
Complexation and Synthesis in Organometallic Chemistry
4-Morpholino derivatives have been used in the synthesis of various organometallic compounds. For instance, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) were synthesized and complexed with palladium(II) and mercury(II), leading to the structural characterization of trans-Pd complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Dynamic Features in Metal Complexes
Morpholine and its derivatives have also been integral in probing the dynamic features of metal complexes. For example, the treatment of specific ketones with morpholine yielded cyclopentadienamines, which upon further reactions led to the formation of amino-substituted bent metallocenes, characterized by X-ray diffraction and dynamic NMR spectroscopy (Knüppel et al., 2000).
Oxidation Studies
The oxidation of enamines like 4-(1-cyclohexen-1-yl)-morpholine has been studied using metal oxidants. The reaction products and mechanistic schemes of these oxidations provide insights into the complex interactions and transformations in organic chemistry (Corbani, Rindonek, & Scolastico, 1973).
QSAR Analysis and Antioxidant Potential
QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine derivatives has been conducted to evaluate their potential as antioxidants. This analysis helps in understanding the correlation between molecular structure and antioxidant activity, aiding in the design of new potential antioxidants (Drapak et al., 2019).
Wittig–SNAr Reactions
Morpholine derivatives have been employed in novel Wittig–SNAr reactions. These reactions are significant for their high stereoselectivity and yield, forming new bonds under environmentally benign conditions. Such processes are crucial in the synthesis of intermediates for kinase inhibitors (Xu et al., 2015).
Antibiotic Activity Modulation
Research on 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, revealed its potential in modulating antibiotic activity against multidrug-resistant strains. This compound's interaction with other antibiotics has shown a reduction in the minimum inhibitory concentration (MIC) for certain microorganisms, indicating its role in enhancing antibiotic efficacy (Oliveira et al., 2015).
Wirkmechanismus
Target of Action
4-Morpholino-3-buten-2-one, also known as (E)-4-Morpholinobut-3-en-2-one, is a type of Morpholino oligo . Morpholino oligos are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents suitable for development as therapeutics . They are very versatile, targeting a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .
Mode of Action
The compound’s mode of action is attributed to its amino reductone structure. Morpholinos can block ribosome assembly and stop translation of a protein from an mRNA; bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .
Biochemical Pathways
Morpholinos have been used as gene knockdown reagents in cell cultures and in animals, bacteria, protists, plants, and fungi . The RNA-blocking property of Morpholinos has also been used to cause a range of different outcomes beyond simple gene knockdowns .
Pharmacokinetics
Once introduced into cells, morpholinos freely diffuse between the cytosol and nuclear compartments and bind complementary sequences of rna .
Result of Action
Morpholinos have different effects depending on the sort of target they bind . For example, they can block ribosome assembly and stop translation of a protein from an mRNA; bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .
Action Environment
Morpholinos are known for their stability and effectiveness in a variety of environments, including cell cultures and various organisms .
Safety and Hazards
The safety data sheet for a similar compound, trans-4-Phenyl-3-buten-2-one, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has stated that 4-phenyl-3-butene-2-one is safe at the proposed normal use levels of 1 mg/kg complete feed for all animal species .
Eigenschaften
IUPAC Name |
(E)-4-morpholin-4-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWAJRMCPJDYBX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6051-55-4 | |
| Record name | NSC315564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Aminophenyl)sulfanyl]-3-(2-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1658252.png)


![2-[5-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1658258.png)

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B1658260.png)
![N-[(Z)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B1658262.png)

![methyl 4-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]benzoate](/img/structure/B1658264.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide](/img/structure/B1658266.png)
![2-[(5E)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B1658267.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1658269.png)